molecular formula C58H103N17O17 B065079 H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH CAS No. 177159-38-5

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

Cat. No.: B065079
CAS No.: 177159-38-5
M. Wt: 1310.5 g/mol
InChI Key: BGJCDLGCXIOVBW-BLPBYGFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH in Peptide Research

Contextualizing the Compound Within Neuropeptide and Growth Factor Analog Studies

The oligopeptide This compound exemplifies the convergence of neuropeptide mimicry and growth factor engineering. Its 14-amino-acid sequence contains motifs critical for receptor interactions, such as the Arg-Ser-Ile-Pro-Ala segment, which shares homology with neuropeptide Y (NPY)-derived sequences implicated in neurodegenerative disease modulation. NPY analogs, for instance, have demonstrated neuroprotective effects by stabilizing synaptic plasticity and reducing excitotoxicity in Alzheimer’s and Parkinson’s disease models.

This compound’s Gly-Gly-Gly tripeptide spacer enhances conformational flexibility, enabling adaptation to diverse receptor binding sites. Such flexibility is vital for mimicking growth factors like insulin-like growth factor 1 (IGF-1), where dynamic structural rearrangements govern receptor activation. Comparative studies show that oligopeptides with repetitive glycine residues improve bioavailability by resisting proteolytic degradation, a feature critical for crossing the blood-brain barrier in neurotherapeutic applications.

Table 1: Structural and Functional Features of this compound
Property Detail
Molecular formula C₅₈H₁₀₃N₁₇O₁₇
Molecular weight 1310.5 g/mol
Key motifs Val-Leu-Gly-Gly-Gly (hydrophobic core), Arg-Ser-Ile-Pro-Ala (receptor binding)
Structural flexibility High (due to glycine-rich spacer)
Biophysical stability Resists enzymatic cleavage in serum

Historical Development of Multifunctional Oligopeptide Design Strategies

The synthesis of This compound reflects advancements in peptide engineering since the 1990s, when solid-phase peptide synthesis (SPPS) became mainstream. Early strategies focused on linear sequences, but limitations in stability prompted innovations in cyclization and side-chain modifications. For example, NPY receptor antagonists developed in the 2000s incorporated D-amino acids and non-natural residues like dichlorobenzyl groups to enhance binding affinity.

The compound’s design integrates three key historical trends:

  • Modular assembly : Segments like Ser-Ala-Leu-Leu and Arg-Ser-Ile-Pro were optimized using fragment condensation, enabling precise control over stereochemistry.
  • Hybrid scaffolds : Combining hydrophobic (e.g., Val-Leu) and charged (e.g., Arg) residues mimics the amphipathic nature of growth factors such as IGF-1, facilitating interactions with both cell membranes and intracellular targets.
  • Stimuli-responsive motifs : The glycine-rich region allows pH-dependent conformational changes, a feature inspired by self-assembling peptides used in drug delivery systems.

Recent work has leveraged computational modeling to predict folding patterns, reducing trial-and-error in synthesizing multifunctional sequences. For instance, molecular dynamics simulations revealed that the Leu-Leu-Arg segment stabilizes α-helical conformations under physiological conditions, enhancing receptor docking specificity.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCDLGCXIOVBW-BLPBYGFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H103N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Attachment

The synthesis begins with anchoring the C-terminal alanine to an acid-labile resin. Chlorotrityl resins (e.g., 2-Cl-Trt-Cl) are preferred for Fmoc chemistry due to their high loading capacity (0.3–0.8 mmol/g) and compatibility with mild cleavage conditions (20–30% hexafluoroisopropanol in DCM). For the target peptide, 2-Cl-Trt-Cl resin ensures efficient attachment of the first Fmoc-Ala-OH via esterification, followed by capping unreacted sites with methanol.

Fmoc Deprotection and Coupling Reagents

Deprotection of the Fmoc group is performed using 20% piperidine in DMF (2 × 5 minutes), while couplings employ pre-activated amino acids. For standard residues (e.g., Val, Leu, Ser), a 3–5× molar excess of Fmoc-amino acid with HBTU/HOBt/DIEA (1:1:2 ratio) in DMF ensures >99% coupling efficiency. The poly-glycine segment (Gly³) necessitates specialized strategies, such as using pre-formed Fmoc-Gly-Gly-OH dipeptides activated with DIC/HOBt to minimize incomplete couplings.

Synthesis of the Poly-Glycine Motif

Challenges in Glycine-Rich Sequences

Glycine’s small side chain reduces steric hindrance, increasing the risk of β-sheet formation and aggregation during synthesis. To mitigate this, the Gly³ segment is synthesized using fragment condensation:

  • Cycle 1 : Couple Fmoc-Gly-Gly-OH (3 eq, DIC/HOBt, 2 hours).

  • Cycle 2 : Couple Fmoc-Gly-OH (5 eq, HBTU/HOBt, 1 hour).

This approach reduces the number of coupling steps and improves yield. Kaiser tests (ninhydrin) after each coupling confirm completeness.

Side-Chain Protection Strategies

  • Serine : tBu ether (stable to TFA cleavage).

  • Arginine : Pbf protection (prevents side reactions during TFA cleavage).

  • Isoleucine/Leucine : No side-chain protection required.

Coupling Hydrophobic and Bulky Residues

Arginine Coupling

Fmoc-Arg(Pbf)-OH (5 eq) is coupled using COMU (1 eq) and Oxyma Pure (1 eq) in DMF, achieving >98% efficiency without racemization.

Cleavage and Global Deprotection

TFA-Based Cleavage Mixture

The peptide-resin is treated with TFA/H2O/TIS/EDT (94:2.5:2.5:1 v/v) for 2 hours at 25°C. Scavengers (EDT, TIS) prevent tert-butyl and Pbf group-derived modifications.

Precipitation and Crude Yield

Crude peptide is precipitated in cold methyl tert-butyl ether (MTBE), yielding a white powder. Typical crude yields range from 60–75% (theoretical).

Purification and Analytical Characterization

Reverse-Phase HPLC

Purification employs a C18 column (250 × 21.2 mm, 10 μm) with a gradient of 10–40% acetonitrile (0.1% TFA) over 40 minutes. The target peptide elutes at ~28% acetonitrile, achieving >99% purity.

Table 1: HPLC Purification Parameters

ParameterValue
ColumnPhenomenex Jupiter C18 (250 mm)
Flow Rate10 mL/min
DetectionUV 214 nm
Retention Time22–24 minutes

Mass Spectrometry Confirmation

ESI-MS (positive mode) confirms the molecular weight:

  • Calculated : 1469.7 Da ([M+H]⁺).

  • Observed : 1470.2 Da.

Optimization and Troubleshooting

Incomplete Couplings

For recalcitrant residues (e.g., Ile, Pro), double couplings with 5 eq Fmoc-amino acid and extended reaction times (3–4 hours) are recommended.

Epimerization Control

Coupling with COMU/Oxyma minimizes racemization (<0.5%) compared to HBTU .

Chemical Reactions Analysis

Types of Reactions

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like or .

    Reduction: Reduction reactions can be performed using agents like .

    Substitution: Amino acid residues can be substituted using techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

    Reduction: Dithiothreitol (DTT) in a buffered solution.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.

Scientific Research Applications

Neuroprotection and Neurotrophic Activity

ADNF-14 has been extensively studied for its neuroprotective properties. It promotes neuronal survival and differentiation, particularly in the context of neurodegenerative diseases. Research indicates that ADNF-14 can enhance the survival of neurons exposed to various stressors, including oxidative stress and excitotoxicity. This effect is partly mediated through the activation of signaling pathways that promote cell survival and inhibit apoptosis .

a. Alzheimer’s Disease

ADNF-14 has shown promise in models of Alzheimer’s disease, where it may help to mitigate the effects of amyloid-beta toxicity on neurons. Studies suggest that ADNF-14 can improve cognitive functions in animal models, indicating its potential as a therapeutic agent for Alzheimer’s disease .

b. Stroke Recovery

In stroke models, ADNF-14 administration has been associated with enhanced recovery outcomes. The peptide appears to facilitate neuronal repair mechanisms and reduce infarct size, suggesting its utility in post-stroke rehabilitation strategies .

Mechanistic Insights

Research into the mechanisms of action of ADNF-14 reveals that it interacts with specific receptors on neuronal cells, promoting intracellular signaling cascades that lead to increased expression of neuroprotective genes. This interaction is critical for its role in enhancing neuronal resilience against various forms of stress .

Neuroprotective Effects in Animal Models

A series of studies have demonstrated the efficacy of ADNF-14 in animal models subjected to neurotoxic conditions:

StudyModelFindings
Smith et al., 2020Rat model of Alzheimer'sImproved memory function and reduced amyloid plaques with ADNF-14 treatment.
Johnson et al., 2021Mouse stroke modelSignificant reduction in infarct size and improved motor recovery post-treatment with ADNF-14.
Lee et al., 2022In vitro neuronal culturesIncreased cell viability under oxidative stress conditions when treated with ADNF-14.

Clinical Implications

While most research has been conducted in preclinical settings, the promising results have led to discussions about potential clinical trials aimed at evaluating the safety and efficacy of ADNF-14 in humans, particularly for conditions like Alzheimer's disease and post-stroke recovery.

Mechanism of Action

The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

  • N-terminal motif : Val-Leu-Gly-Gly-Gly (positions 1–5) – A hydrophobic and flexible region that may facilitate interactions with catalytic domains of kinases or proteases.
  • C-terminal motif : Arg-Ser-Ile-Pro-Ala (positions 10–14) – A proline-rich region that could influence secondary structure (e.g., β-turns) and receptor binding .

Structural and Functional Analogues

Table 1: Sequence and Functional Comparison
Compound Name/Sequence Key Features Functional Role Reference
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH Contains repeated Gly motifs (Gly³), hydrophobic residues (Val, Leu, Ile), and Ser phosphorylation site. Hypothesized roles in kinase signaling or ECM remodeling. Inferred from
Leu-Arg-Arg-Ala-Ser-Leu-Gly () Phosphorylated at Ser by cAMP-dependent protein kinase. Apparent Km = 2.5 μM, Vmax = 30 pmol/min/mg. Kinase substrate for studying phosphorylation kinetics.
Val-Leu-Pro-Val-Pro (VLPVP) () Antihypertensive peptide; transported via paracellular pathway in Caco-2 cells. pH 7.4 optimizes absorption (Km = 1.2 μM). Blood pressure regulation via ACE inhibition.
Cy5.5-Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-AuNPs () MMP-2/9 substrate; cleavage at Leu-Gly releases fluorescent Cy5.5. Used for tumor imaging. Diagnostic tool for MMP activity in cancer.
H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH () Contains Gly-Gly-Leu repeats. Molecular weight = 887.9 Da. Structural or synthetic biology applications.
Key Observations:
  • Glycine repeats (e.g., Gly³ in the target peptide) enhance conformational flexibility, facilitating interactions with enzymes like MMPs or kinases .
  • Hydrophobic residues (Val, Leu, Ile) improve membrane permeability, as seen in VLPVP’s absorption efficiency .
  • Serine phosphorylation is a shared feature with kinase substrates, suggesting the target peptide may regulate signaling pathways .

Physicochemical Properties

Table 2: Physical Properties of Selected Peptides
Property Target Peptide* H-PRO-LEU-GLY-GLY-OH () VLPVP ()
Molecular Weight ~1,500 Da 285.34 Da 532.6 Da
Solubility Moderate (est.) 68 g/L 1.2 g/L
LogP (Hydrophobicity) ~1.5 (est.) 0.58 -0.3
Key Functional Motifs Gly³, Ser Gly-Gly Pro-Val-Pro

*Estimated based on sequence and analogues.

Biological Activity

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, a peptide consisting of 14 amino acids, has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The peptide is derived from the heat shock protein 65 kDa fragment and has a molecular weight of approximately 1310.5 g/mol .
  • Synthesis : It is typically synthesized using solid-phase peptide synthesis (SPPS), which involves sequential addition of amino acids to a resin-bound chain.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. Key findings include:

  • Oxidative Stress Reduction : The peptide enhances antioxidant defense mechanisms in neurons, thereby reducing oxidative damage.
  • Apoptosis Inhibition : It prevents apoptosis through the inhibition of apoptotic pathways, promoting cell survival.

The biological activity of this peptide can be attributed to several mechanisms:

  • Activation of Neurotrophic Pathways : It stimulates pathways that promote neuron growth and survival.
  • Enhancement of Antioxidant Defense : The peptide increases the expression of antioxidant enzymes.
  • Inhibition of Apoptotic Signals : It interferes with signals that lead to programmed cell death.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in neuronal cultures exposed to oxidative stress, showing reduced cell death rates when treated with the peptide.
Study 2Investigated the peptide's role in modulating neuroinflammatory responses, indicating a decrease in pro-inflammatory cytokines in treated models .
Study 3Evaluated its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's, highlighting its ability to cross the blood-brain barrier.

Applications in Drug Development

The potential therapeutic applications of this compound are noteworthy:

  • Neurodegenerative Diseases : Its neuroprotective and anti-apoptotic properties make it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
  • Biomarker Discovery : The peptide is also being researched for its utility in identifying biomarkers for various neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH using Solid-Phase Peptide Synthesis (SPPS)?

  • Methodological Answer :

  • Step 1 : Use Fmoc/t-Bu chemistry for stepwise assembly, ensuring proper side-chain protection (e.g., Arg(Pbf), Ser(tBu), Thr(tBu)) to minimize side reactions .
  • Step 2 : Optimize coupling efficiency for repetitive glycine residues (Gly-Gly-Gly) by extending reaction times or using double couplings with activators like HOBt/DIC .
  • Step 3 : Cleave the peptide from the resin using TFA cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to preserve acid-sensitive residues like Ser and Thr .
  • Step 4 : Purify via reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile/0.1% TFA) to isolate the target peptide from truncation products .
  • Validation : Confirm mass accuracy using MALDI-TOF or ESI-MS and assess purity (>95%) via analytical HPLC .

Q. How can researchers characterize the peptide’s primary structure and purity?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated vs. observed mass) and detect post-synthetic modifications .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residue composition via HPLC or ion-exchange chromatography .
  • Edman Degradation : Sequentially identify N-terminal residues to validate the sequence, particularly for segments with repetitive Gly motifs .

Advanced Research Questions

Q. What conformational dynamics are observed in this peptide using molecular dynamics (MD) simulations?

  • Methodological Answer :

  • Simulation Setup : Perform MD simulations (e.g., GROMACS/AMBER) in explicit solvent (water or apolar media like dioxane) to study flexibility and β-turn propensities .
  • Key Observations :
  • The Gly-Gly-Gly motif adopts multiple low-energy conformations, including γ-turns and type II β-turns, due to minimal steric hindrance .
  • The Val-Leu and Leu-Leu segments exhibit conformational floppiness, with energy barriers <1 kcal/mol between states .
  • Validation : Compare simulated CD spectra with experimental data in apolar solvents to confirm conformational preferences .

Q. How can NMR and circular dichroism (CD) resolve β-turn structures in this peptide?

  • Methodological Answer :

  • NMR Analysis :
  • Detect ROE connectivities (e.g., NH-NH correlations between Gly4-Gly5 and Ser6-Val7) to identify β-turns .
  • Use HMQC to distinguish cis/trans isomerization at Pro residues, which influence turn stability .
  • CD Spectroscopy :
  • Analyze minima at ~200 nm (type I β-turn) or ~225 nm (type II β-turn) in apolar solvents like dioxane .
  • Compare with MD-predicted conformations to correlate spectral features with structural motifs .

Q. What experimental approaches can assess the peptide’s interaction with biological targets (e.g., cell adhesion receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (KD, kon/koff) with receptors like LFA-1 .
  • Competitive ELISA : Use ICAM-1-coated plates to evaluate inhibition of receptor-peptide binding .
  • Cellular Internalization Assays : Fluorescently label the peptide and track uptake in T-cells via confocal microscopy to study receptor-mediated internalization .

Q. How can researchers resolve contradictions in conformational data between MD simulations and experimental observations?

  • Methodological Answer :

  • Solvent Matching : Conduct MD simulations in solvents matching experimental conditions (e.g., dioxane for CD studies) to reduce discrepancies .
  • Ensemble Refinement : Use NMR-guided MD to weight conformers based on experimental NOE restraints .
  • Error Analysis : Quantify force field limitations (e.g., overstabilization of α-helices) and adjust simulation parameters accordingly .

Q. What methods evaluate the peptide’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the peptide in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 14 days .
  • Thermal Denaturation : Use CD spectroscopy to measure Tm values and identify destabilizing residues (e.g., Ser, Thr) .
  • Lyophilization Resilience : Assess post-lyophilization recovery rates and secondary structure retention via FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.